4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-carboxaldehyde
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Overview
Description
4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-carboxaldehyde is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a pyrido-diazepine core with a phenyl group and a carboxaldehyde functional group, making it a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-carboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a phenylhydrazine derivative with a suitable aldehyde, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid for nitration). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
Chemistry: As a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido(4,3-b)indole derivatives: Known for their anti-tumor activity.
Pyrido(2,3-d)pyrimidin-5-one derivatives: Exhibiting antiproliferative and antimicrobial activities.
Pyrano(2,3-d)pyrimidine-2,4-dione derivatives: Studied as PARP-1 inhibitors with potential anti-cancer properties.
Uniqueness
4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-carboxaldehyde stands out due to its unique combination of a pyrido-diazepine core with a phenyl group and a carboxaldehyde functional group. This structural uniqueness contributes to its diverse range of potential biological activities and makes it a valuable scaffold for drug discovery .
Properties
CAS No. |
87474-38-2 |
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Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
4-phenyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine-2-carbaldehyde |
InChI |
InChI=1S/C15H15N3O/c19-10-12-9-14(11-5-2-1-3-6-11)18-15-13(17-12)7-4-8-16-15/h1-8,10,12,14,17H,9H2,(H,16,18) |
InChI Key |
CRQDBRRXNFKMOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(NC1C3=CC=CC=C3)N=CC=C2)C=O |
Origin of Product |
United States |
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